molecular formula C20H34O5 B1251345 aikupikoxide B

aikupikoxide B

Cat. No.: B1251345
M. Wt: 354.5 g/mol
InChI Key: OHYYIYQJXHASNH-CAHGDOEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aikupikoxide B is a norditerpene cyclic peroxide first isolated from the Red Sea sponge Diacarnus erythraenus . Its molecular formula, C₂₀H₃₄O₅, was determined via high-resolution FAB mass spectrometry (HRFABMS) and NMR spectroscopy. The compound features a monocyclic carbon skeleton with an endoperoxide ring, and its relative stereochemistry at C-2, C-3, and C-6 was established using empirical rules developed by Capon et al. .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

methyl (2S)-2-[(3S,6R)-6-[2-(1-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl)ethyl]-6-methyldioxan-3-yl]propanoate

InChI

InChI=1S/C20H34O5/c1-14-8-7-10-18(3,4)20(14,22)13-12-19(5)11-9-16(24-25-19)15(2)17(21)23-6/h15-16,22H,1,7-13H2,2-6H3/t15-,16-,19+,20?/m0/s1

InChI Key

OHYYIYQJXHASNH-CAHGDOEDSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@](OO1)(C)CCC2(C(=C)CCCC2(C)C)O)C(=O)OC

Canonical SMILES

CC(C1CCC(OO1)(C)CCC2(C(=C)CCCC2(C)C)O)C(=O)OC

Synonyms

aikupikoxide B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aikupikoxide B belongs to a broader class of marine-derived cyclic peroxides, which share structural motifs and bioactivities but differ in oxygenation patterns, stereochemistry, and biological potency. Below is a detailed comparison with key analogues:

Structural Analogues within the Aikupikoxide Family

  • Aikupikoxide A (C₂₄H₄₀O₆): A norsesterterpene peroxide with two ketone groups at C-13 and C-18 in its aliphatic side chain. It shares the same endoperoxide ring stereochemistry (C-2, C-3, C-6) as this compound but demonstrates broader cytotoxicity, including activity against herpes simplex virus .
  • Aikupikoxide C (C₂₀H₃₄O₆) : An enantiomer of diacarperoxide B, with a methyl ester group and diketone functionalities. It shows weaker cytotoxicity (IC₅₀ = 11.9–36.7 µM) against breast (MCF-7), lung (A-549), and liver (HepG2) cancer lines compared to this compound .
  • Aikupikoxide D (C₂₀H₃₄O₆) : Structurally similar to aikupikoxide C but with oxygenation at C-9 and C-13. Both C and D exhibit comparable cytotoxicity profiles .

Diacarperoxide Derivatives

  • Diacarperoxide B: The enantiomer of aikupikoxide C, isolated from Diacarnus megaspinorhabdosa. It has a negative optical rotation ([α]D = −) compared to aikupikoxide C ([α]D = +88°), highlighting their stereochemical divergence .

Muqubilin and Nuapapuin Derivatives

  • Muqubilin (C₂₅H₄₀O₅): A norsesterterpene peroxide with antibiotic properties against gram-positive bacteria, outperforming tetracycline in some assays. Unlike this compound, it lacks cytotoxicity against human cancer lines .
  • Nuapapuin B Methyl Ester (C₂₁H₃₄O₅) : Shows moderate cytotoxicity (IC₅₀ = 3.5–38.5 µM) but is less potent than aikupikoxide C .

Data Tables

Table 1: Structural and Bioactive Comparison of this compound and Analogues

Compound Source Molecular Formula Key Features Bioactivity (IC₅₀ or Activity Range) Reference
This compound Diacarnus erythraenus C₂₀H₃₄O₅ Norditerpene, endoperoxide ring Cytotoxic (P-388, A-549, HT-29)
Aikupikoxide C Negombata corticata C₂₀H₃₄O₆ Methyl ester, diketone side chain IC₅₀ = 11.9–36.7 µM (A-549, MCF-7, HepG2)
Diacarperoxide B Diacarnus megaspinorhabdosa C₂₀H₃₄O₆ Enantiomer of aikupikoxide C Not reported
Diacarperoxide H Diacarnus megaspinorhabdosa C₂₀H₃₂O₆ Antimalarial activity IC₅₀ = 0.2 µg/mL (P. falciparum)
Muqubilin Prianos spp. C₂₅H₄₀O₅ Antibiotic, no cytotoxicity Active against Streptococcus spp.

Table 2: Stereochemical Comparison

Compound Relative Configuration (C-2, C-3, C-6) Absolute Configuration Optical Rotation ([α]D) Reference
This compound 2R, 3R, 6S (relative) Undetermined +76° (CH₂Cl₂)
Aikupikoxide C 2R, 3R, 6S (relative) Undetermined +88° (CH₂Cl₂)
Diacarperoxide B 2S, 3S, 6R (relative) Undetermined − (reported)

Key Research Findings

Structural Uniqueness : this compound lacks the diketone moieties present in aikupikoxides A, C, and D, which may influence its bioavailability and target specificity .

Enantiomeric Relationships: The enantiomeric pair aikupikoxide C/diacarperoxide B underscores the stereochemical diversity within Diacarnus sponges, a rare phenomenon in marine natural products .

Bioactivity Gaps : While diacarperoxide H exhibits antimalarial activity, this compound’s primary bioactivity remains cytotoxicity, suggesting divergent evolutionary roles in sponge chemical defense .

Q & A

Q. What are the standard protocols for synthesizing Aikupikoxide B in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, including condensation, cyclization, and purification. Key steps include:

  • Reaction setup : Use anhydrous conditions for moisture-sensitive intermediates, with inert gas (e.g., nitrogen) to prevent oxidation .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the compound, followed by TLC/HPLC to confirm purity .
  • Characterization : Provide NMR (¹H/¹³C), HRMS, and elemental analysis data for new compounds. For known compounds, cite literature methods for identity confirmation .
  • Documentation : Include detailed experimental procedures in the main manuscript (up to five compounds) or supplementary materials for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton and carbon environments, with DEPT or COSY for complex structures .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
  • HPLC-DAD/UV : Assess purity (>95% by area normalization) and detect impurities .
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives . Cross-reference data with published spectra for known analogs to resolve ambiguities .

Q. How should researchers design experiments to assess this compound's stability under varying pH and temperature conditions?

  • Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, sampling at intervals (e.g., 0, 24, 48 hrs) .
  • Analytical monitoring : Use HPLC-UV to quantify degradation products and calculate half-life.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions . Include error margins (e.g., ±5% for HPLC measurements) and triplicate trials to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding this compound's reactivity?

  • Re-examine assumptions : Verify solvent effects, stereoelectronic factors, or catalytic intermediates not accounted for in computational models .
  • Experimental validation : Reproduce reactions under controlled conditions (e.g., glovebox for air-sensitive steps) and compare with DFT/MD simulations .
  • Data triangulation : Cross-reference spectroscopic data with crystallography or isotopic labeling to confirm mechanistic pathways .
  • Peer consultation : Present findings at interdisciplinary forums to identify overlooked variables (e.g., kinetic vs. thermodynamic control) .

Q. What methodological approaches are recommended for analyzing the ecological interactions of this compound in environmental samples?

  • Field sampling : Collect soil/water samples from contaminated sites, using LC-MS/MS to quantify this compound levels (detection limit: 0.1 ppb) .
  • Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure tissue concentrations via GC-MS .
  • Metabolomic profiling : Apply untargeted MS/MS to identify degradation products or biomarker responses in exposed organisms .
  • Statistical models : Use PCA or PLS-DA to correlate environmental concentrations with ecological impact metrics (e.g., biodiversity loss) .

Q. How can computational modeling optimize this compound's synthetic yield while minimizing byproducts?

  • DFT calculations : Map reaction energy landscapes to identify rate-limiting steps and alternative pathways .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, or temperatures .
  • Microkinetic modeling : Integrate experimental rate constants with simulated intermediates to refine reaction conditions . Validate predictions via small-scale trials before scaling up .

Q. What strategies address conflicting bioactivity results in this compound studies across different cell lines?

  • Standardize assays : Use identical cell lines (e.g., ATCC-validated), culture conditions, and positive controls (e.g., doxorubicin) .
  • Dose-response analysis : Calculate IC₅₀ values with nonlinear regression (95% confidence intervals) to account for variability .
  • Mechanistic studies : Perform RNA-seq or proteomics to identify cell-specific signaling pathways affected by this compound .
  • Meta-analysis : Compare results with published data using funnel plots to detect publication bias .

Methodological and Analytical Considerations

Q. How should researchers design a study to compare this compound's efficacy with structurally related analogs?

  • Structure-activity relationship (SAR) : Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy groups) .
  • Biological screening : Use standardized assays (e.g., MTT for cytotoxicity) with blinded scoring to reduce bias .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05) .
  • Data visualization : Use heatmaps or radar charts to highlight key SAR trends .

Q. What are best practices for addressing peer review critiques about limitations in this compound research?

  • Transparent reporting : Acknowledge limitations (e.g., narrow pH range tested) in the discussion section .
  • Supplementary validation : Provide additional data (e.g., stability under extreme temperatures) in revised submissions .
  • Future work : Propose follow-up studies (e.g., in vivo toxicity assays) to address unresolved questions .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progression .
  • Quality by Design (QbD) : Use factorial experiments to identify critical process parameters (e.g., stirring rate) .
  • Batch documentation : Record deviations (e.g., solvent lot variations) and their impact on yield/purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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